

Technical Guide: Spectral and Synthetic Profile of 4-Bromo-7-(trifluoromethyl)quinoline

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Compound of Interest

Compound Name:	4-Bromo-7-(trifluoromethyl)quinoline
Cat. No.:	B1339427

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Abstract

This technical guide provides a comprehensive overview of the spectral and synthetic characteristics of **4-Bromo-7-(trifluoromethyl)quinoline**, a halogenated and trifluoromethylated quinoline derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide presents a compilation of predicted properties, spectral data from closely related analogs, a detailed synthetic protocol, and an exploration of its potential biological significance based on the activities of similar quinoline-based molecules.

Chemical Structure and Properties

4-Bromo-7-(trifluoromethyl)quinoline possesses a quinoline core substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 7-position. This substitution pattern is expected to significantly influence its physicochemical and biological properties.[\[1\]](#)

Property	Value
CAS Number	89446-67-3 [1]
Molecular Formula	C ₁₀ H ₅ BrF ₃ N [1]
Molecular Weight	276.05 g/mol [1]
Appearance	Predicted to be a solid
Boiling Point (Predicted)	301.3 ± 37.0 °C at 760 mmHg
Density (Predicted)	1.7 ± 0.1 g/cm ³
Flash Point (Predicted)	136.0 ± 26.5 °C

Spectral Data (Analog-Based)

Direct experimental spectral data for **4-Bromo-7-(trifluoromethyl)quinoline** is not readily available in the public domain. Therefore, the following tables present data from closely related analogs to provide an estimated spectral profile.

¹H NMR Spectroscopy

The proton NMR spectrum of **4-Bromo-7-(trifluoromethyl)quinoline** is expected to exhibit characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups. For comparison, the ¹H NMR data for 4-(4-Bromophenyl)-6-methoxyquinoline is provided.

Table 2: ¹H NMR Data for an Analogous Compound (4-(4-Bromophenyl)-6-methoxyquinoline in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.66	d	4.4	Quinoline H
7.95	d	9.2	Quinoline H
7.53	d	8.4	Phenyl H
7.32-7.19	m	-	Quinoline & Phenyl H
7.10	d	4.3	Quinoline H
6.98	d	2.8	Quinoline H
3.66	s	-	Methoxy H

Data sourced from supporting information for a Royal Society of Chemistry publication.[\[2\]](#)

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will show distinct resonances for the ten carbon atoms of the **4-Bromo-7-(trifluoromethyl)quinoline** molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling. The table below shows ^{13}C NMR data for 6-Methoxy-4-(4-(trifluoromethyl)phenyl)quinoline as a reference.

Table 3: ^{13}C NMR Data for an Analogous Compound (6-Methoxy-4-(4-(trifluoromethyl)phenyl)quinoline in CDCl_3)

Chemical Shift (δ) ppm	Assignment
158.2	Quinoline C
147.4	Quinoline C
145.4	Quinoline C
144.8	Quinoline C
142.1 (d, $J = 1.7$ Hz)	Phenyl C
131.5	Quinoline C
130.6 (d, $J = 32.7$ Hz)	Phenyl C
129.7	Phenyl C
127.2	Quinoline C
125.7 (q, $J = 3.9$ Hz)	Phenyl C
124.0 (d, $J = 272.2$ Hz)	Trifluoromethyl C
122.0	Quinoline C
121.6	Quinoline C
103.2	Quinoline C
55.5	Methoxy C

Data sourced from supporting information for a Royal Society of Chemistry publication.[\[2\]](#)

Mass Spectrometry

The mass spectrum of **4-Bromo-7-(trifluoromethyl)quinoline** is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (^{19}Br and ^{81}Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M^+ and $M+2$) of nearly equal intensity.

Table 4: Predicted Mass Spectrometry Data

Ion	Predicted m/z
$[M]^+$ (for ^{79}Br)	274.96
$[M+2]^+$ (for ^{81}Br)	276.96

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the quinoline ring system and the C-Br and C-F bonds.

Table 5: Predicted Infrared Spectroscopy Data

Wavenumber (cm^{-1})	Assignment
3100-3000	Aromatic C-H stretch
1600-1450	Aromatic C=C and C=N stretching
1350-1100	C-F stretching (strong)
1000-800	C-H out-of-plane bending
700-550	C-Br stretch

Experimental Protocols

Synthesis of 4-Bromo-7-(trifluoromethyl)quinoline

A plausible and commonly employed synthetic route to **4-Bromo-7-(trifluoromethyl)quinoline** involves a two-step process starting from 3-(trifluoromethyl)aniline.[1]

This step can be achieved via a Conrad-Limpach reaction.

- Reactants: 3-(Trifluoromethyl)aniline and a suitable β -ketoester (e.g., diethyl malonate).
- Procedure:
 - A mixture of 3-(trifluoromethyl)aniline and diethyl malonate is heated, often in the presence of a catalytic amount of acid, to form an enamine intermediate.

- The intermediate is then subjected to thermal cyclization at a high temperature to yield 4-hydroxy-7-(trifluoromethyl)quinoline.
- The crude product is purified by recrystallization.

The hydroxyl group at the 4-position is converted to a bromine atom.

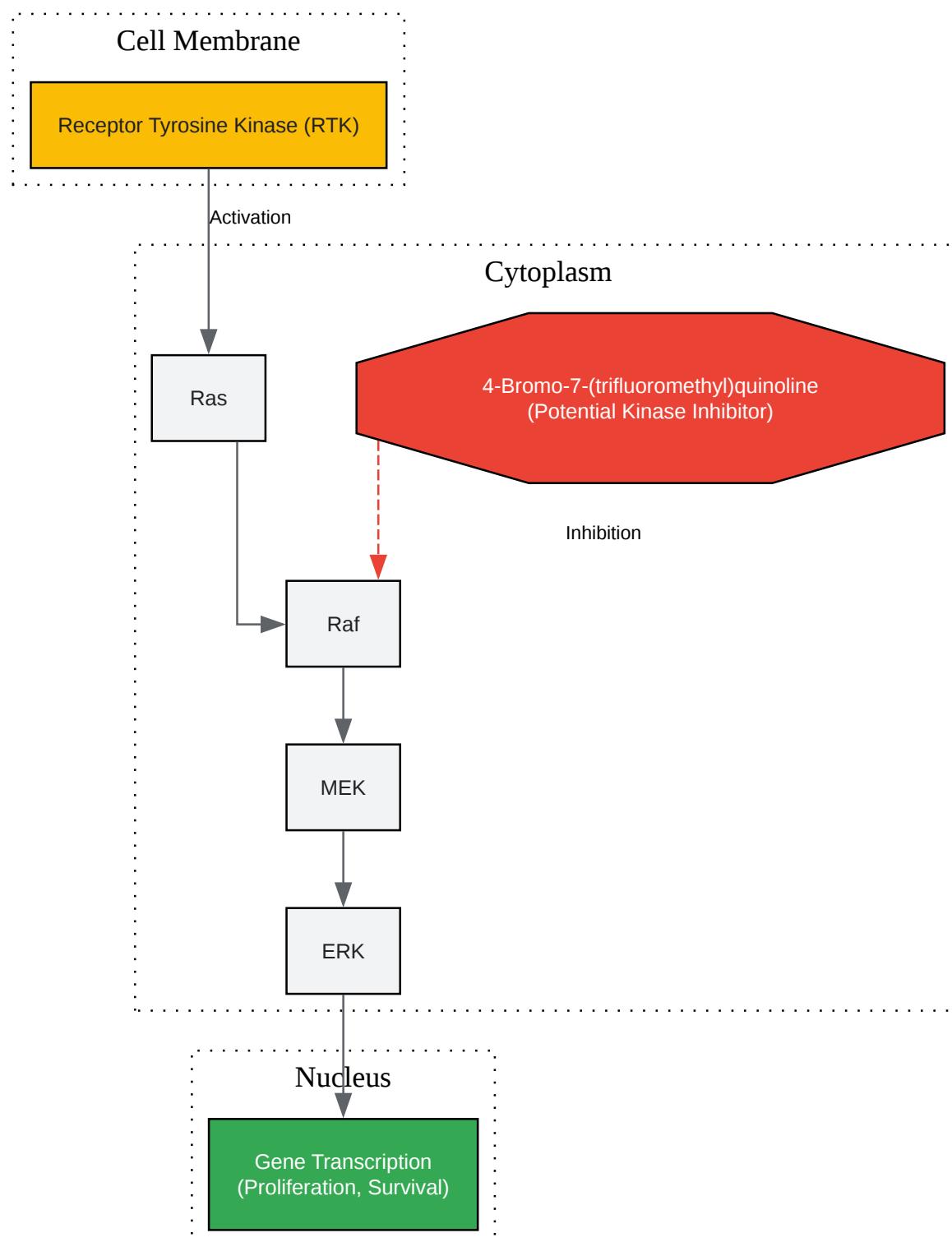
- Reagents: 4-Hydroxy-7-(trifluoromethyl)quinoline and a brominating agent (e.g., phosphorus oxybromide (POBr_3) or phosphorus tribromide (PBr_3)).
- Procedure:
 - 4-Hydroxy-7-(trifluoromethyl)quinoline is treated with the brominating agent, often in a suitable solvent.
 - The reaction mixture is heated to drive the conversion.
 - Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates the two-step synthesis of **4-Bromo-7-(trifluoromethyl)quinoline**.



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References

- 1. 4-Bromo-7-(trifluoromethyl)quinoline | 89446-67-3 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
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